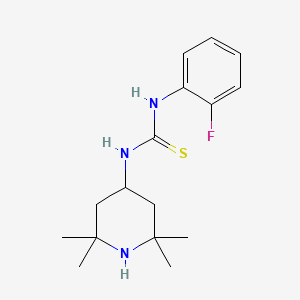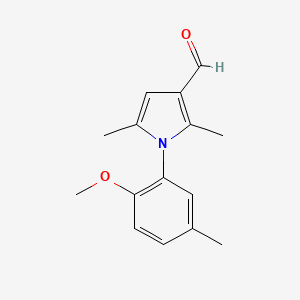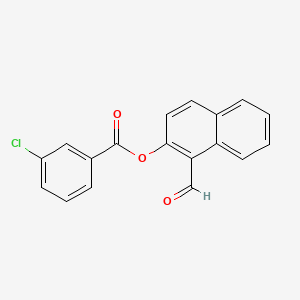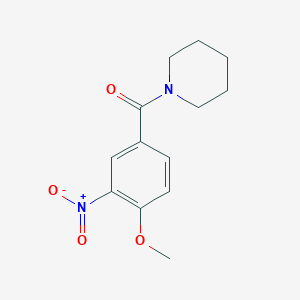
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAF-01, is a synthetic compound that has been extensively studied for its potential applications in immunology and vaccine development. CAF-01 is a combination of two compounds, cationic liposomes and a synthetic analog of the mycobacterial cell wall component trehalose 6,6'-dimycolate (TDB).
Mecanismo De Acción
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide works by stimulating the immune system through the activation of dendritic cells. Dendritic cells are specialized cells that play a critical role in the initiation of an immune response. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide activates dendritic cells by binding to Toll-like receptor 2 (TLR2) and activating the MyD88 signaling pathway. This leads to the production of cytokines and chemokines that recruit and activate other immune cells such as T cells and B cells.
Biochemical and Physiological Effects:
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to enhance the immune response to various antigens. It has been shown to increase the production of antigen-specific antibodies and T cells. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to enhance the production of cytokines and chemokines that are involved in the immune response. In addition, 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to increase the activation and maturation of dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its ability to enhance the immune response to various antigens and its potential applications in vaccine development and cancer immunotherapy. The limitations of using 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For the research on 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include further studies to determine its safety and efficacy in humans, the development of vaccines against infectious diseases such as tuberculosis, malaria, and influenza, and the development of cancer immunotherapy treatments. Other potential applications of 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include the treatment of autoimmune diseases and the development of novel adjuvants for vaccines.
Métodos De Síntesis
The synthesis of 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the combination of two compounds, cationic liposomes and a synthetic analog of the mycobacterial cell wall component trehalose 6,6'-dimycolate (TDB). Cationic liposomes are prepared by mixing a cationic lipid such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) with a neutral lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). The lipids are dissolved in chloroform and then dried under vacuum to form a thin film. The film is then hydrated with an aqueous solution containing TDB to form 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in immunology and vaccine development. It has been shown to enhance the immune response to various antigens, including proteins, peptides, and DNA vaccines. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been used in preclinical studies to develop vaccines against infectious diseases such as tuberculosis, malaria, and influenza. It has also been used in cancer immunotherapy to enhance the immune response to tumor antigens.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-8-14-9-7-10-15-13-16(21(24)26-19(14)15)20(23)22-17-11-5-6-12-18(17)25-4-2/h3,5-7,9-13H,1,4,8H2,2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPORGFYNUJKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)

![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)



![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)

